![molecular formula C17H15N3O4S2 B3009096 N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 863511-27-7](/img/structure/B3009096.png)
N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
“N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of key intermediates with other compounds . For example, a Diels–Alder reaction between a key intermediate and another compound can lead to the formation of a new compound, which can then be converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be influenced by the substituents on the thiazole ring . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Thiazoles exhibit a variety of chemical reactions due to their unique structure. The presence of a thiazolidinone ring, for example, has been observed to lead to greater anti-inflammatory and analgesic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary depending on the substituents on the thiazole ring . For instance, the compound “(2-pyridin-3-yl-1,3-thiazol-4-yl)methanol” has a molecular weight of 192.24 .Scientific Research Applications
- SMR000029769 has shown promise as an anticancer agent. Researchers have synthesized novel derivatives based on its structure and evaluated their cytotoxicity against human cancer cell lines. For instance, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide demonstrated inhibition against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) and selectivity over HepG2 liver cancer cells (IC50 = 22.6 μM) .
- Imidazo[2,1-b]thiazole derivatives, including SMR000029769 analogs, have exhibited antimicrobial properties. Compounds like 1a and 1b have demonstrated good antimicrobial potential .
- Pyrimidinyl-substituted imidazo[2,1-b]thiazole derivatives have been explored as inhibitors of Raf kinases, which play a crucial role in cancer signaling pathways .
- Appropriately substituted imidazo[2,1-b]thiazoles can serve as dual inhibitors of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR) .
Anticancer Activity
Antimicrobial Potential
Raf Kinase Inhibition
Dual Inhibition of IGF-IR and EGFR
Antifungal and Antibacterial Properties
Mechanism of Action
Safety and Hazards
As with any chemical compound, safety and hazards should be considered. Sigma-Aldrich, for example, provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Future Directions
properties
IUPAC Name |
N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-26(22,14-3-4-15-16(8-14)24-7-6-23-15)19-10-13-11-25-17(20-13)12-2-1-5-18-9-12/h1-5,8-9,11,19H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFASSXKWVVUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CSC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
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